3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrCl2FO2S. It is a derivative of benzene, substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-substituted benzene ring. One common method is the sulfonation of 3-Bromo-6-chloro-2-fluorobenzene using chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions
Scientific Research Applications
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide
- 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonate
- 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonothioate
Uniqueness
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is unique due to its combination of substituents and the presence of the sulfonyl chloride group. This combination imparts specific reactivity and properties, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C6H2BrCl2FO2S |
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Molecular Weight |
307.95 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H |
InChI Key |
WTUZNQXMQDJFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)F)Br |
Origin of Product |
United States |
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